![molecular formula C14H16BrN3O2S B1280472 6-ブロモ-8-シクロペンチル-5-メチル-2-(メチルスルフィニル)ピリド[2,3-d]ピリミジン-7(8H)-オン CAS No. 571188-81-3](/img/structure/B1280472.png)
6-ブロモ-8-シクロペンチル-5-メチル-2-(メチルスルフィニル)ピリド[2,3-d]ピリミジン-7(8H)-オン
概要
説明
“6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C14H16BrN3O2S . It is used as a reactant in the preparation of pyrido[2,3-d]pyrimidin-7-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-d]pyrimidin-7-one core, with a bromine atom at the 6-position, a cyclopentyl group at the 8-position, a methylsulfinyl group at the 2-position, and a methyl group at the 5-position .Physical And Chemical Properties Analysis
The molecular weight of this compound is 370.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用
生化学研究におけるビルディングブロック
この化合物は、生化学研究におけるビルディングブロックとして使用されます 。それはしばしばより複雑な分子の合成に使用され、さまざまな化学反応の出発点として役立ちます。
医薬品製造における不純物プロファイリング
この化合物は、特定の医薬品の商業生産中の不純物プロファイリングに使用されます 。このプロセスは、医薬品製品の安全性と有効性を保証するために不可欠です。
医薬品分析における基準物質
それは、医薬品分析における基準物質として使用することができます 。基準物質は、医薬品試験で使用される分析方法を検証するために不可欠です。
研究開発(R&D)の使用
この化合物は、研究開発(R&D)の目的で使用されます 。それは、新規医薬品の開発または生化学的プロセスの研究に使用することができます。
CDK4/6阻害剤の合成
この化合物は、CDK4および/またはCDK6阻害剤の合成に使用されます 。これらの阻害剤は、特定の種類のがんの治療において有望な効果を示してきた薬物の一種です。
パロブシクリブとその関連製剤の研究
この化合物は、パロブシクリブとその関連製剤の研究に使用されます 。パロブシクリブは、乳がんの治療に使用される薬物です。
作用機序
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6 . By binding to these kinases, it interferes with their activity, leading to a halt in the cell cycle progression at the G1 phase . This results in the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK4 and CDK6 disrupts the cell cycle regulatory pathway . This leads to a decrease in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle, thereby preventing the progression from the G1 phase to the S phase .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
生化学分析
Biochemical Properties
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one functions as a selective inhibitor of CDK4/6. By inhibiting these kinases, it interferes with the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition is crucial in controlling cell proliferation, especially in cancerous cells where CDK4/6 activity is often dysregulated . The compound interacts with the ATP-binding site of CDK4/6, preventing ATP from binding and thus inhibiting kinase activity .
Cellular Effects
The effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one on cells are profound. It induces cell cycle arrest in the G1 phase, leading to reduced cell proliferation. This effect is particularly significant in cancer cells, where uncontrolled proliferation is a hallmark . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 .
Molecular Mechanism
At the molecular level, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one exerts its effects by binding to the ATP-binding pocket of CDK4/6. This binding inhibits the kinase activity, preventing the phosphorylation of the retinoblastoma protein (Rb). The hypophosphorylated Rb protein then binds to E2F transcription factors, inhibiting their activity and thus blocking the transcription of genes required for S phase entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that continuous exposure to the compound can lead to sustained cell cycle arrest and reduced cell viability .
Dosage Effects in Animal Models
In animal models, the effects of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one vary with dosage. At lower doses, the compound effectively inhibits CDK4/6 activity without significant toxicity. At higher doses, toxic effects such as weight loss, reduced appetite, and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is metabolized primarily in the liver. It undergoes oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is transported and distributed via passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization to target sites. The compound tends to accumulate in tissues with high CDK4/6 activity, such as tumors .
Subcellular Localization
The subcellular localization of 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is primarily in the cytoplasm, where it interacts with CDK4/6. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of CDK4/6 activity .
特性
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLOKKYGFGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
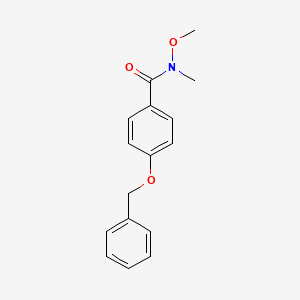

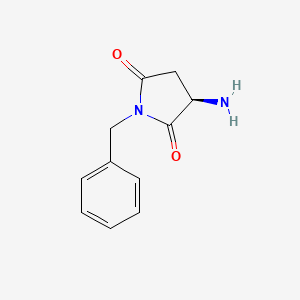
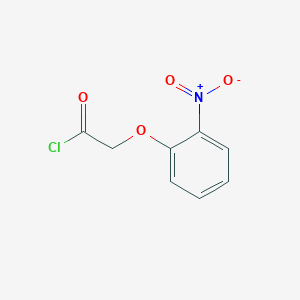

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)



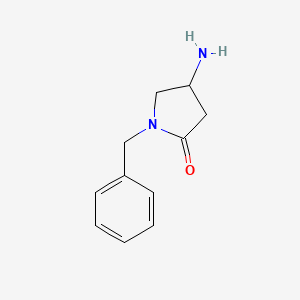
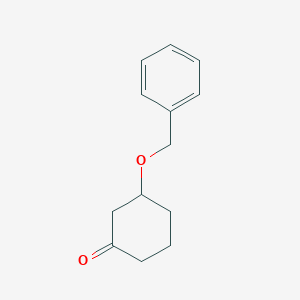

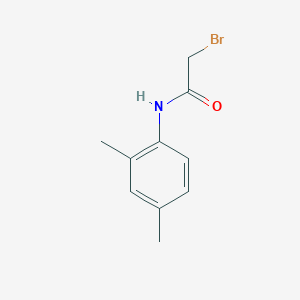
![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)
